molecular formula C4H6ClNO2S B6146018 2-cyano-2-methylethane-1-sulfonyl chloride CAS No. 1099673-86-5

2-cyano-2-methylethane-1-sulfonyl chloride

Cat. No. B6146018
CAS RN: 1099673-86-5
M. Wt: 167.6
InChI Key:
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Description

2-Cyano-2-methylethane-1-sulfonyl chloride (CMCl) is a highly versatile reagent used in organic synthesis, particularly in the field of biochemistry and medicinal chemistry. It is a haloalkyl sulfonyl chloride, and is used for the preparation of various sulfonamides, sulfamates, and related compounds. CMCl is also used as an alkylating agent in the synthesis of peptides and proteins, and as a catalyst in the synthesis of other compounds.

Scientific Research Applications

2-cyano-2-methylethane-1-sulfonyl chloride has been widely used in the synthesis of various compounds for use in scientific research. It is particularly useful for the preparation of peptides, proteins, and other small molecules for use in biochemical and medicinal research. 2-cyano-2-methylethane-1-sulfonyl chloride can also be used to modify the structure of existing molecules, such as for the synthesis of analogs of existing drugs.

Mechanism of Action

2-cyano-2-methylethane-1-sulfonyl chloride is an alkylating agent, meaning that it can add alkyl groups to molecules. This is achieved through the nucleophilic substitution of the chlorine atom of the 2-cyano-2-methylethane-1-sulfonyl chloride molecule with an electron-rich group on the target molecule. This substitution results in the formation of a new covalent bond between the two molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-cyano-2-methylethane-1-sulfonyl chloride depend on the structure of the target molecule and the reaction conditions used. In general, the alkylation of molecules with 2-cyano-2-methylethane-1-sulfonyl chloride results in changes to the structure and function of the target molecule. This can result in changes to the biological activity of the molecule, such as altering the binding affinity for its target receptor or enzyme.

Advantages and Limitations for Lab Experiments

The use of 2-cyano-2-methylethane-1-sulfonyl chloride in organic synthesis offers several advantages. It is relatively inexpensive and easy to use, and does not require the use of hazardous solvents or other reagents. Additionally, 2-cyano-2-methylethane-1-sulfonyl chloride is a highly versatile reagent, and can be used in a variety of reactions. However, there are several limitations to the use of 2-cyano-2-methylethane-1-sulfonyl chloride in laboratory experiments. It is highly toxic, and must be handled with extreme caution. Additionally, the reaction conditions must be carefully controlled to ensure the desired product is obtained.

Future Directions

The use of 2-cyano-2-methylethane-1-sulfonyl chloride in organic synthesis is an area of active research, and there are several potential directions for future research. One potential direction is the development of new methods for the synthesis of peptides and proteins using 2-cyano-2-methylethane-1-sulfonyl chloride. Additionally, research into the effects of 2-cyano-2-methylethane-1-sulfonyl chloride on other molecules, such as carbohydrates, lipids, and nucleic acids, could lead to the development of new synthetic pathways for the production of these molecules. Finally, further research into the mechanism of action of 2-cyano-2-methylethane-1-sulfonyl chloride could lead to the development of new strategies for the synthesis of complex molecules.

Synthesis Methods

2-cyano-2-methylethane-1-sulfonyl chloride is synthesized by the reaction of 2-methoxyethanol and thionyl chloride in the presence of a catalytic amount of pyridine. The reaction proceeds through the formation of an intermediate hydroxychlorosulfonate ester, which is then hydrolyzed to form the desired product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-cyano-2-methylethane-1-sulfonyl chloride involves the reaction of 2-cyano-2-methylethane-1-sulfonyl fluoride with thionyl chloride.", "Starting Materials": [ "2-cyano-2-methylethane-1-sulfonyl fluoride", "Thionyl chloride" ], "Reaction": [ "Add 2-cyano-2-methylethane-1-sulfonyl fluoride to a flask", "Add thionyl chloride dropwise to the flask while stirring", "Heat the mixture to reflux for several hours", "Cool the mixture to room temperature", "Filter the mixture to remove any solids", "Concentrate the filtrate under reduced pressure to obtain 2-cyano-2-methylethane-1-sulfonyl chloride as a colorless liquid" ] }

CAS RN

1099673-86-5

Product Name

2-cyano-2-methylethane-1-sulfonyl chloride

Molecular Formula

C4H6ClNO2S

Molecular Weight

167.6

Purity

95

Origin of Product

United States

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